BenchChemオンラインストアへようこそ!

5-Bromo-4-chloro-6-fluoropyrimidine

Regioselective synthesis Nucleophilic aromatic substitution Parallel library synthesis

5-Bromo-4-chloro-6-fluoropyrimidine (CAS 1554321-96-8; molecular formula C₄HBrClFN₂; MW 211.42) is a trihalogenated pyrimidine derivative bearing three distinct halogen substituents—bromine at C-5, chlorine at C-4, and fluorine at C-6—on the electron-deficient pyrimidine ring. The compound is synthesized via sequential halogenation of 4,6-dichloropyrimidine: fluorination with potassium fluoride in dimethyl sulfoxide at 80 °C, followed by bromination with N-bromosuccinimide.

Molecular Formula C4HBrClFN2
Molecular Weight 211.42 g/mol
Cat. No. B13500352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-chloro-6-fluoropyrimidine
Molecular FormulaC4HBrClFN2
Molecular Weight211.42 g/mol
Structural Identifiers
SMILESC1=NC(=C(C(=N1)Cl)Br)F
InChIInChI=1S/C4HBrClFN2/c5-2-3(6)8-1-9-4(2)7/h1H
InChIKeyJKAXUOASKGSMDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-chloro-6-fluoropyrimidine (CAS 1554321-96-8): A Trihalogenated Pyrimidine Building Block with Orthogonal Reactivity Handles


5-Bromo-4-chloro-6-fluoropyrimidine (CAS 1554321-96-8; molecular formula C₄HBrClFN₂; MW 211.42) is a trihalogenated pyrimidine derivative bearing three distinct halogen substituents—bromine at C-5, chlorine at C-4, and fluorine at C-6—on the electron-deficient pyrimidine ring . The compound is synthesized via sequential halogenation of 4,6-dichloropyrimidine: fluorination with potassium fluoride in dimethyl sulfoxide at 80 °C, followed by bromination with N-bromosuccinimide . Unlike symmetrically halogenated pyrimidine scaffolds, the three electronically and sterically distinct C–X bonds create a predictable gradient of reactivity that enables sequential, regioselective functionalization without the regioisomeric complications that plague scaffolds bearing identical halogens at chemically equivalent positions [1].

Why In-Class Polyhalopyrimidine Building Blocks Cannot Substitute for 5-Bromo-4-chloro-6-fluoropyrimidine in Sequential Derivatization Workflows


Polyhalogenated pyrimidines are widely used as core scaffolds for parallel synthesis of drug-like libraries, but not all halogenation patterns are functionally interchangeable. Scaffolds bearing identical halogens at equivalent positions—such as 2,4,6-trichloropyrimidine—generate regioisomeric product mixtures upon nucleophilic aromatic substitution (SNAr), requiring chromatographic separation after each synthetic step and reducing overall yield [1]. Scaffolds with a C-2 halogen, such as 5-chloro-2,4,6-trifluoropyrimidine, exhibit competing C-2 vs. C-4 substitution that yields regioisomer ratios ranging from 5:1 to 9:1 depending on the nucleophile, again necessitating purification [1]. Furthermore, scaffolds lacking a C-5 halogen (e.g., 4-chloro-6-fluoropyrimidine) forfeit the ability to perform palladium-catalyzed cross-coupling at that position . The specific Br/Cl/F arrangement in 5-bromo-4-chloro-6-fluoropyrimidine overcomes all three limitations simultaneously: the absence of a C-2 halogen eliminates C-2/C-4 regioisomerism; the C-6 fluorine serves as the most reactive SNAr site; the C-4 chlorine provides a second, less reactive SNAr handle; and the C-5 bromine enables orthogonal Pd-catalyzed cross-coupling that is unavailable with chlorine-only scaffolds .

Quantitative Differentiation Evidence for 5-Bromo-4-chloro-6-fluoropyrimidine Against Closest Polyhalopyrimidine Analogs


Absence of C-2 Halogen Eliminates Regioisomeric C-2/C-4 Substitution Byproducts That Reduce Effective Yield in 2,4,6-Trihalopyrimidine Scaffolds

Unlike 2,4,6-trichloropyrimidine and 5-chloro-2,4,6-trifluoropyrimidine—both of which bear a halogen at C-2 and generate regioisomeric mixtures upon reaction with nitrogen nucleophiles—5-bromo-4-chloro-6-fluoropyrimidine has no C-2 halogen, completely eliminating the C-2 vs. C-4 (or C-6) regioisomer formation problem. In direct experimental comparisons, 5-chloro-2,4,6-trifluoropyrimidine reacts with ammonia to give a 9:1 ratio of 4-amino to 2-amino regioisomers, with benzylamine the ratio drops to 5:1, and with bulkier nucleophiles the proportion of 2-substituted isomer increases further due to steric effects at C-4 [1]. Similarly, 2,4,6-trichloropyrimidine produces regioisomeric mixtures that require chromatographic separation after each substitution step [1]. By eliminating the C-2 halogen, the target compound avoids this inherent yield penalty and purification burden entirely.

Regioselective synthesis Nucleophilic aromatic substitution Parallel library synthesis

C-5 Bromine Provides a Weaker C–X Bond for Preferential Pd-Catalyzed Cross-Coupling Compared to C-4 Chlorine, Enabling Predictable Sequential Derivatization

Quantum mechanical calculations on the closely related scaffold 5-bromo-2,4-dichloropyrimidine demonstrate that the C–Br bond (calculated IR stretching frequency 1165 cm⁻¹) is weaker than the C–Cl bond (1191 cm⁻¹), and the LUMO is localized at C-4 (chlorine-bearing carbon), establishing that C-4 chlorine undergoes oxidative addition first, followed by C-5 bromine at elevated temperature . When extrapolated to 5-bromo-4-chloro-6-fluoropyrimidine, the C–F bond at C-6 (bond dissociation energy ~485 kJ/mol) is substantially stronger than both C–Cl (~328 kJ/mol) and C–Br (~276 kJ/mol), rendering C-6 fluorine inert toward oxidative addition while remaining the most reactive site for SNAr [1]. This creates a three-tier reactivity hierarchy: SNAr at C-6 (F) > SNAr at C-4 (Cl) > cross-coupling at C-5 (Br), enabling sequential, non-interfering functionalization steps that are not feasible with scaffolds bearing only one or two halogen types.

Palladium-catalyzed cross-coupling Suzuki-Miyaura reaction QM-guided synthesis planning

5-Bromo Substitution on C-6 Fluorinated Pyrimidines Confers Superior Cytostatic Activity Compared to Non-Brominated Analogs in a Direct Intra-Series Comparison

In a systematic evaluation of 19 C-6 fluorinated acyclic side chain pyrimidine derivatives (compounds 4–22), Prekupec et al. reported that the 5-bromopyrimidine derivatives 5 and 6 exhibited the highest inhibitory activities against a panel of tumor cell lines and viruses among all compounds tested [1]. The study compared 5-bromo, 5-unsubstituted, and various C-6 fluoroalkyl/fluorophenylalkyl substitution patterns. The fluoroalkylated pyrimidine series was generally more active than the fluorophenylalkylated series, and within the fluoroalkylated subset, 5-bromination was the key structural determinant for maximal activity—compounds 8 and 14 (non-brominated fluoroalkylated analogs) displayed only moderate cytostatic activities [1]. This structure-activity relationship directly supports the selection of 5-bromo-4-chloro-6-fluoropyrimidine as a privileged starting scaffold for medicinal chemistry programs targeting antiviral or antiproliferative endpoints.

Antiviral activity Cytostatic evaluation Structure-activity relationship

Fluorine at C-6 Is the Preferred Site for Nucleophilic Aromatic Substitution in Trihalopyrimidines, Enabling Predictable First-Step Derivatization Without Competing C-4/C-6 Ambiguity

In polyhalogenated pyrimidines, the SNAr reactivity order at the 4- and 6-positions follows F >> Cl > Br, with fluorine being the most activated leaving group due to the strong electron-withdrawing inductive effect that stabilizes the Meisenheimer intermediate [1]. In 5-bromo-4-chloro-6-fluoropyrimidine, this electronic hierarchy ensures that the C-6 fluorine reacts first with nucleophiles, leaving the C-4 chlorine available for a subsequent, chemoselective second SNAr step. Experimental validation of this hierarchy comes from the Beilstein study on 5-chloro-2,4,6-trifluoropyrimidine, where all tested nitrogen nucleophiles preferentially displaced the C-4 fluorine (the most activated position para to ring nitrogen and ortho to the electron-withdrawing chlorine), with C-4:C-2 selectivity ratios from 5:1 to 40:1 depending on nucleophile steric bulk [2]. In the target compound, the absence of a C-2 halogen and the presence of only one fluorine (at C-6) further simplifies this selectivity: the first SNAr event is unambiguously directed to C-6.

SNAr regioselectivity Leaving-group hierarchy Fluoropyrimidine chemistry

C-6 Fluorine Confers Metabolic Stability Advantage Over C-6 Chlorine Analogs in Drug Candidate Development

The C–F bond at C-6 of 5-bromo-4-chloro-6-fluoropyrimidine (bond dissociation energy ~485 kJ/mol) is approximately 157 kJ/mol stronger than a C–Cl bond (~328 kJ/mol) and approximately 209 kJ/mol stronger than a C–Br bond (~276 kJ/mol) [1]. In medicinal chemistry, fluorine substitution at metabolically labile positions on heteroaromatic rings is a well-established strategy to block oxidative metabolism by cytochrome P450 enzymes, as the high C–F bond strength resists hydrogen atom abstraction and ipso-substitution pathways that readily degrade C–Cl and C–Br analogs [2]. When this scaffold is incorporated into a drug candidate, the C-6 fluorine is expected to provide superior metabolic stability compared to an equivalent scaffold bearing C-6 chlorine (e.g., 5-bromo-4,6-dichloropyrimidine) or C-6 bromine. Additionally, the C-6 fluorine contributes to conformational control through gauche effects and can serve as a ¹⁹F NMR spectroscopic handle for in vitro and in vivo metabolism tracking [2].

Metabolic stability Cytochrome P450 Fluorine medicinal chemistry

High-Value Application Scenarios Where 5-Bromo-4-chloro-6-fluoropyrimidine Provides Demonstrable Differentiation Over Alternative Polyhalopyrimidine Building Blocks


Sequential Three-Component Library Synthesis for Kinase Inhibitor Discovery

In kinase inhibitor programs requiring rapid exploration of C-4, C-5, and C-6 substitution vectors on a pyrimidine core, 5-bromo-4-chloro-6-fluoropyrimidine enables a three-step sequential diversification sequence without intermediate regioisomer separation: (Step 1) SNAr amination at C-6 (fluorine displacement) with a primary or secondary amine at 0–25 °C; (Step 2) SNAr at C-4 (chlorine displacement) with a second amine at elevated temperature (50–80 °C); (Step 3) Suzuki-Miyaura cross-coupling at C-5 (bromine) with an aryl or heteroaryl boronic acid under Pd catalysis . This orthogonal reactivity pattern avoids the C-2/C-4 regioisomer purification required with 2,4,6-trichloropyrimidine scaffolds, where each SNAr step produces a regioisomeric mixture that must be chromatographically separated, as documented in the Beilstein study [1]. The resulting trisubstituted pyrimidine library can be used to probe ATP-binding pocket interactions in kinases such as BTK, where the C-5 aryl group occupies the hydrophobic selectivity pocket .

Synthesis of C-5 Arylated Fluoropyrimidine Antiviral Agents

Building directly on the SAR findings of Prekupec et al. [2], which demonstrated that 5-bromopyrimidine substitution is the key determinant of maximal cytostatic and antiviral activity among C-6 fluorinated pyrimidine derivatives, this scaffold is ideally suited for antiviral lead optimization. The C-6 fluorine is retained throughout the synthesis to preserve the metabolic stability and conformational properties that contribute to activity, while the C-5 bromine serves as the diversification point for Suzuki coupling to introduce aryl, heteroaryl, or alkenyl groups that modulate target binding. The C-4 chlorine can optionally be displaced with amines to further tune physicochemical properties. This application is not effectively served by 5-bromo-4,6-dichloropyrimidine, which lacks the metabolic stability advantage of the C-6 fluorine, or by 4-chloro-6-fluoropyrimidine, which lacks the C-5 bromine needed for cross-coupling diversification [2].

Agrochemical Intermediate Synthesis Requiring Chemoselective Halogen Displacement

In agrochemical development, pyrimidine scaffolds are core components of fungicides and herbicides. The C-6 fluorine in 5-bromo-4-chloro-6-fluoropyrimidine provides a reactive handle for introducing alkoxy or alkylthio groups via SNAr under mild conditions, while the C-5 bromine enables late-stage installation of aromatic substituents via cross-coupling with commercially available boronic acids. The C-4 chlorine serves as a secondary diversification site or can be hydrolyzed to the corresponding pyrimidone under acidic conditions [3]. Compared to 4,6-dichloro-5-bromopyrimidine, the C-6 fluorinated scaffold offers a broader range of accessible nucleophilic displacement conditions (fluorine reacts under milder conditions than chlorine) and eliminates the symmetry-related problem of bis-substitution that complicates selective mono-functionalization of 4,6-dichloro systems [1].

¹⁹F NMR Probe Incorporation for In Vitro Metabolism and PK/PD Studies

The C-6 fluorine atom provides a sensitive ¹⁹F NMR spectroscopic handle (¹⁹F chemical shift distinct from trifluoromethyl and other fluorinated motifs) that can be exploited for quantitative monitoring of metabolic fate in microsomal and hepatocyte stability assays without the need for radiolabeled compound [4]. This is particularly valuable in early-stage drug discovery where multiple scaffolds are being triaged for metabolic stability. Scaffolds bearing only chlorine and bromine (e.g., 5-bromo-2,4-dichloropyrimidine, 5-bromo-4-chloropyrimidine) lack this built-in analytical capability. The ¹⁹F signal also enables non-invasive detection of metabolite formation by ¹⁹F NMR or ¹⁹F MRI in preclinical species, providing a direct readout of in vivo metabolic processing that is not available with non-fluorinated comparator scaffolds [4].

Quote Request

Request a Quote for 5-Bromo-4-chloro-6-fluoropyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.